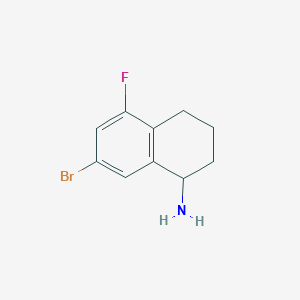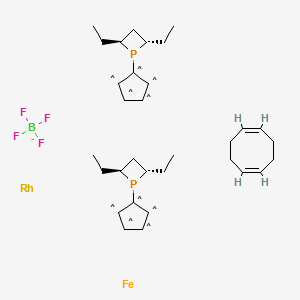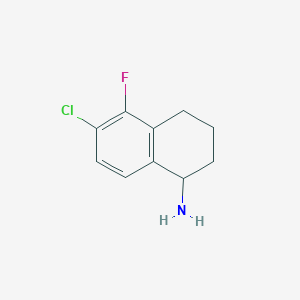
2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine nucleosides. These compounds are characterized by a purine base attached to a sugar moiety. This particular compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules like formamide and glycine.
Attachment of the Sugar Moiety: The sugar moiety, in this case, a tetrahydrofuran derivative, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques like chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the purine base or the sugar moiety.
Substitution: The amino group or hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved may include DNA replication, RNA transcription, and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure and function.
Guanosine: Another purine nucleoside with comparable properties.
Inosine: A nucleoside that plays a role in various metabolic pathways.
Uniqueness
2-Amino-9-((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is unique due to its specific structural features and the presence of multiple hydroxyl groups on the sugar moiety, which can influence its reactivity and interactions with biological molecules.
Propriétés
Formule moléculaire |
C10H13N5O5 |
|---|---|
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
2-amino-9-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9+/m1/s1 |
Clé InChI |
NYHBQMYGNKIUIF-ICKFSKTQSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)

![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)




![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)




![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
